3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI)

Description

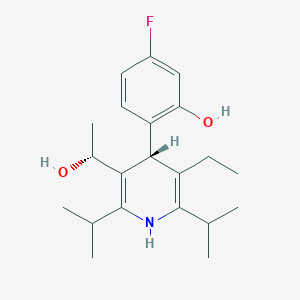

The compound 3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) is a structurally complex derivative of pyridinemethanol. Its core structure includes a pyridine ring substituted with a hydroxymethyl group at the 3-position. Key structural features include:

- 5-ethyl group: Enhances hydrophobicity and may influence steric interactions.

- 2,6-bis(1-methylethyl) groups: Bulky isopropyl groups that increase steric hindrance, likely reducing reactivity in substitution reactions.

- (aR,4R) stereochemistry: May dictate chiral interactions in catalytic or biological systems.

Properties

Molecular Formula |

C21H30FNO2 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

2-[(4R)-3-ethyl-5-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol |

InChI |

InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3/t13-,19+/m1/s1 |

InChI Key |

DFUMBTGBUROVGN-YJYMSZOUSA-N |

Isomeric SMILES |

CCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |

Canonical SMILES |

CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Photocatalytic Oxidation Performance

*Predicted based on structural analogs.

Substitution Reactions

In contrast:

- 2- and 4-Pyridinemethanol: Higher yields due to reduced steric hindrance .

Comparison with Target Compound :

The 2,6-bis-isopropyl groups in the target compound would exacerbate steric hindrance, further reducing TsCl reaction yields. The 5-ethyl group may also impede nucleophilic attack at the 3-position.

Table 2: Physical Properties

| Compound | Water Solubility | Volatility | Key Substituent Effects |

|---|---|---|---|

| 3-Pyridinemethanol | Moderate | High | Minimal steric hindrance |

| Target Compound | Low | Likely Low | Bulky groups reduce solubility |

Stability and Electronic Effects

- Fluorine substituent : The 4-fluoro group on the phenyl ring may enhance stability against oxidative degradation via electron-withdrawing effects .

- Hydroxyl group : The 2-hydroxyphenyl moiety could participate in hydrogen bonding, influencing crystallinity or catalyst interactions .

Research Implications and Gaps

- Catalyst Design : Tailoring TiO₂ surfaces (e.g., mesoporous structures) could mitigate steric challenges posed by the target compound’s bulky groups .

- Stereochemical Impact : The (aR,4R) configuration may influence enantioselective catalysis or biological activity, but this remains unexplored in current evidence.

- Synthetic Routes : Evidence lacks details on synthesizing the target compound; methods for analogous structures (e.g., electrochemical oxidation ) may require modification.

Preparation Methods

Pyridine Core Formation

The pyridine ring substituted at positions 2, 4, 5, and 6 is commonly synthesized via:

Hantzsch Pyridine Synthesis: A classical method involving the condensation of β-ketoesters, aldehydes, and ammonia or amines to form dihydropyridines, which are then oxidized to pyridines. This method allows the introduction of alkyl groups at specific positions by selecting appropriate aldehydes and β-ketoester precursors.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) can install aryl groups such as the 4-fluoro-2-hydroxyphenyl substituent at the 4-position of the pyridine ring. This requires a halogenated pyridine intermediate (e.g., 4-bromopyridine derivative).

Installation of the 4-Fluoro-2-Hydroxyphenyl Group

The phenolic ring with a fluorine substituent at the 4-position and a hydroxyl at the 2-position is introduced via Suzuki-Miyaura coupling of a boronic acid derivative of 4-fluoro-2-hydroxyphenyl with a halogenated pyridine intermediate.

Protection of the phenol hydroxyl group might be necessary during coupling to prevent side reactions, followed by deprotection in the final steps.

Introduction of Alkyl Substituents and Hydroxymethyl Group

Alkyl groups at the 5-ethyl and 2,6-bis(1-methylethyl) positions are introduced through alkylation reactions using appropriate alkyl halides under basic conditions or via the choice of alkyl-substituted starting materials.

The hydroxymethyl group at the 3-position is introduced by selective reduction of a corresponding aldehyde or by direct hydroxymethylation using formaldehyde derivatives under controlled conditions.

Representative Synthetic Route Example (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Hantzsch synthesis | β-Ketoester + aldehyde + ammonia | Formation of dihydropyridine intermediate |

| 2 | Oxidation | MnO2 or DDQ | Conversion to substituted pyridine |

| 3 | Halogenation | NBS or NCS | Introduction of halogen at 4-position |

| 4 | Suzuki coupling | 4-fluoro-2-hydroxyphenyl boronic acid + Pd catalyst | Installation of 4-fluoro-2-hydroxyphenyl group |

| 5 | Alkylation | Alkyl halides + base | Introduction of ethyl and isopropyl groups |

| 6 | Hydroxymethylation | Formaldehyde + base | Introduction of hydroxymethyl group at 3-position |

| 7 | Chiral resolution/asymmetric synthesis | Chiral catalyst or resolving agent | Establishment of (αR,4R) stereochemistry |

Data Table Summarizing Key Synthetic Parameters

| Parameter | Description/Value |

|---|---|

| Molecular Weight | 345.4 g/mol |

| Key Functional Groups | Pyridine ring, phenol, fluorine, hydroxymethyl |

| Stereochemistry | (αR,4R) configuration |

| Typical Catalysts | Palladium complexes for cross-coupling |

| Common Solvents | Toluene, THF, DMF, ethanol |

| Reaction Temperatures | 25–120 °C depending on step |

| Yield Range | 40–85% per step (varies with method) |

| Purification Methods | Column chromatography, recrystallization |

Research Findings and Notes

The compound is structurally related to pharmacologically active molecules, thus synthetic routes emphasize stereochemical purity and functional group tolerance.

Literature indicates that palladium-catalyzed Suzuki coupling is the preferred method for aryl substitution due to its high selectivity and mild conditions, preserving sensitive phenolic and hydroxymethyl groups.

Asymmetric synthesis approaches using chiral ligands have been reported for similar pyridine derivatives, ensuring enantiomeric excess critical for biological activity.

Protection strategies for the phenolic hydroxyl group during cross-coupling improve yields and reduce side reactions.

The hydroxymethyl group is sensitive to oxidation; thus, mild reducing agents and careful purification are necessary.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyridinemethanol derivatives with high stereochemical purity?

- Methodology : Use multi-step condensation reactions with chiral auxiliaries or asymmetric catalysis. For example, employ reflux conditions with acetic acid as a solvent and stereoselective catalysts to control the (aR,4R) configuration. Purification via column chromatography with chiral stationary phases ensures enantiomeric excess ≥98%. Monitor reaction progress using TLC and confirm stereochemistry via X-ray crystallography .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Assign peaks to substituents (e.g., 4-fluoro-2-hydroxyphenyl, isopropyl groups) and verify coupling constants for stereochemical analysis.

- IR Spectroscopy : Identify hydroxyl (OH) and pyridine ring vibrations.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- Single-crystal XRD : Resolve absolute configuration .

Q. What strategies are effective for determining solubility and stability in aqueous vs. organic solvents?

- Methodology : Perform solubility screening in DMSO, ethanol, and phosphate buffers (pH 4–9). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound’s isopropyl groups likely enhance lipid solubility, while the hydroxyl and pyridine moieties may limit aqueous stability .

Q. Which analytical techniques are optimal for assessing purity in complex mixtures?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Validate purity (>99%) via hyphenated techniques like LC-MS or GC-MS. For chiral purity, employ chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

Q. How can researchers validate the compound’s stereochemical assignment?

- Methodology : Compare experimental NMR data (e.g., NOE correlations for axial vs. equatorial substituents) with computational models (DFT-based chemical shift predictions). For ambiguous cases, synthesize diastereomers and compare retention times in chiral chromatography .

Advanced Research Questions

Q. What catalytic applications are plausible given the compound’s steric and electronic features?

- Methodology : Test as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). The bulky isopropyl groups may stabilize metal centers, while the hydroxyl group could act as a hydrogen-bond donor. Compare turnover numbers (TON) with analogous ligands lacking fluorine or methyl groups .

Q. How can computational modeling predict reactivity in novel reaction environments?

- Methodology : Perform DFT calculations (B3LYP/6-311+G**) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate solvent effects (PCM model) and transition states for reactions like nucleophilic substitutions. Validate predictions with kinetic studies .

Q. What approaches resolve contradictions in structure-activity relationship (SAR) data?

- Methodology : Conduct systematic SAR by synthesizing analogs with modified substituents (e.g., replace 4-fluoro with chloro or methyl groups). Use multivariate analysis (e.g., PCA) to correlate steric/electronic descriptors (Hammett σ, Taft Es) with bioactivity. Address outliers via crystallographic or docking studies .

Q. How does the compound interact with biological targets like enzymes or receptors?

- Methodology : Perform molecular docking (AutoDock Vina) against homology models of targets (e.g., cytochrome P450). Validate binding via SPR or ITC assays. The 4-fluoro-2-hydroxyphenyl group may engage in π-π stacking, while the pyridine methanol could hydrogen-bond to active sites .

Q. What experimental designs mitigate conflicting data in reaction optimization?

- Methodology : Use design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For inconsistent yields, apply mechanistic probes (radical traps, isotopic labeling) to identify hidden intermediates. Cross-reference kinetic data with in situ IR or NMR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.